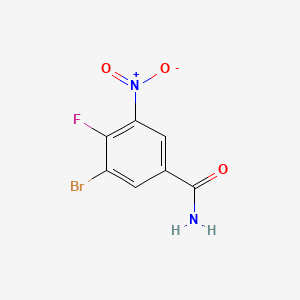

3-Bromo-4-fluoro-5-nitrobenzamide

Description

Properties

IUPAC Name |

3-bromo-4-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLBLAZKHBROQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718325 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-86-4 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nitrobenzamides

In the landscape of modern medicinal chemistry and materials science, the benzamide scaffold remains a cornerstone for the development of novel molecular entities. The strategic introduction of halogen atoms and a nitro group onto the benzene ring, as seen in 3-Bromo-4-fluoro-5-nitrobenzamide, offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive technical overview of this compound (CAS No. 1345471-86-4), a compound of significant interest as a versatile building block in synthetic chemistry.

The presence of bromine, fluorine, and a nitro group on the benzamide core creates a unique electronic and steric environment. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a key pharmacophore or a precursor to an amino group, opening up further avenues for derivatization.

This guide will delve into the physicochemical properties, a plausible synthetic pathway, potential applications in drug discovery, and the necessary safety precautions for handling this compound and its precursors. The information presented herein is intended to empower researchers to leverage the unique chemical attributes of this compound in their scientific endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound and its immediate precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid.

| Property | This compound | 3-Bromo-4-fluoro-5-nitrobenzoic acid |

| CAS Number | 1345471-86-4[1][2] | 1290117-21-3[3][4] |

| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄[3][4] |

| Molecular Weight | 263.02 g/mol | 264.01 g/mol [3] |

| Boiling Point | 290.9±40.0 °C at 760 mmHg (Predicted) | Not Available |

| Flash Point | 129.7±27.3 °C (Predicted) | Not Available |

| Appearance | Solid (Expected) | Solid[4] |

| Purity | Typically >95% (Varies by supplier) | Typically >97% (Varies by supplier)[4] |

| Storage | Sealed in dry, room temperature[4] | Sealed in dry, room temperature[4] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

-

Stage 1: Synthesis of the Precursor Acid: Preparation of 3-Bromo-4-fluoro-5-nitrobenzoic acid.

-

Stage 2: Amidation: Conversion of the carboxylic acid to the final benzamide product.

Caption: Proposed multi-step synthesis of this compound.

Stage 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid (Precursor)

Step 1a: Nitration of 4-Fluorobenzoic Acid

The initial step involves the nitration of commercially available 4-fluorobenzoic acid. The carboxylic acid group is a meta-director, and the fluorine atom is an ortho, para-director. Due to the deactivating nature of the carboxyl group, the nitration is expected to occur at the position ortho to the fluorine and meta to the carboxyl group.

-

Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitrobenzoic acid[5].

-

Causality: The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric and sulfuric acids. The electron-rich aromatic ring attacks the nitronium ion, leading to electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents.

Step 1b: Bromination of 4-Fluoro-3-nitrobenzoic Acid

The subsequent step is the bromination of the nitrated intermediate. Both the nitro and carboxyl groups are meta-directors, and the fluorine is an ortho, para-director. The position meta to both deactivating groups and ortho to the activating fluorine is the most likely site for bromination.

-

Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Causality: The brominating agent, activated by the catalyst, generates an electrophilic bromine species that is attacked by the aromatic ring. The directing effects of the substituents guide the incoming bromine to the C5 position, yielding 3-bromo-4-fluoro-5-nitrobenzoic acid.

Stage 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis and can be achieved through several reliable methods.

Caption: General workflow for the amidation of the precursor acid.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on standard amidation methodologies.[6]

-

Activation of the Carboxylic Acid:

-

To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂).

-

-

Amine Coupling:

-

The activated carboxylic acid intermediate is then reacted with an ammonia source. This can be aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

-

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been reported, the benzamide scaffold is a privileged structure in medicinal chemistry. Structurally related compounds have shown significant potential as therapeutic agents, particularly in oncology.

-

Kinase Inhibition: Many benzamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[7][8] The structural features of this compound make it an attractive candidate for inclusion in screening libraries for kinase inhibitors.

-

PARP Inhibition: The benzamide moiety is also a key feature of several Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[9] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways. The unique substitution pattern of this compound could offer novel interactions within the PARP active site.

-

Antimicrobial Agents: Various substituted benzamides and related aromatic compounds have been investigated for their antimicrobial properties.[10] The electron-deficient nature of the aromatic ring in this compound may contribute to potential antimicrobial activity.

-

Intermediate for Agrochemicals: Halogenated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of herbicides and other crop protection agents.[11][12][13]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors. While specific safety data for the final product is not available, the safety profile of the precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, provides a useful guide.

Hazard Identification for 3-Bromo-4-fluoro-5-nitrobenzoic acid: [3]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

This compound is a highly functionalized building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its unique combination of a fluorine atom for metabolic stability, a bromine atom for synthetic elaboration, and a nitro group for electronic modulation and further derivatization makes it a valuable tool for synthetic chemists. While detailed experimental data on the compound itself is limited, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogues. As research continues to explore the vast chemical space of functionalized small molecules, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

-

PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

-

PubMed Central (PMC). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

-

PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

-

PubChem. 3-Bromo-4-nitrobenzoic acid. [Link]

-

PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: A Key Intermediate for Modern Drug Discovery

Introduction: The Strategic Importance of Highly Functionalized Scaffolds

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount. Highly functionalized aromatic compounds serve as critical starting points for the synthesis of complex molecular architectures with tailored pharmacological profiles. 3-Bromo-4-fluoro-5-nitrobenzamide, a halogenated nitrobenzamide derivative, represents one such pivotal intermediate. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a nitro group, and a benzamide moiety—on a central phenyl ring offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of its chemical properties, a validated synthesis protocol, reactivity profile, and its potential applications for researchers, medicinal chemists, and drug development professionals. The strategic placement of the reactive handles on this molecule allows for sequential and site-selective modifications, a crucial feature for building libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Structural Characteristics

The precise physicochemical properties of a compound are fundamental to its application in synthesis, dictating solubility, reactivity, and handling requirements. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to its well-characterized precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (3-Bromo-4-fluoro-5-nitrobenzoic acid) |

| CAS Number | 1345471-86-4 | 1290117-21-3[1] |

| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄[1] |

| Molecular Weight | 263.02 g/mol | 264.01 g/mol [1] |

| Appearance | Predicted: Off-white to yellow solid | - |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF), sparingly soluble in other organic solvents, and poorly soluble in water. | - |

| pKa | Predicted: ~16-17 (amide N-H) | Predicted: ~2-3 (carboxylic acid) |

Spectroscopic Signature: An Anticipated Profile

The structural integrity of this compound would be confirmed through a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a theoretical analysis of its structure allows for the prediction of its key spectral features:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the anisotropic effects of the surrounding electron-withdrawing groups, these signals would appear as doublets or doublet of doublets at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The two amide protons would likely appear as two broad singlets, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display seven signals. The carbonyl carbon of the amide would be found significantly downfield (~160-170 ppm). The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon atoms bonded to the fluorine and bromine would show characteristic coupling patterns and chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3-Bromo-4-fluoro-5-nitrobenzoic acid. This transformation can be efficiently achieved via the formation of a more reactive acyl chloride intermediate.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a robust and validated method adapted from standard procedures for the synthesis of benzamides from benzoic acids, particularly those bearing electron-withdrawing groups.[2] The use of thionyl chloride is a well-established method for the high-yield conversion of benzoic acids to their corresponding acyl chlorides.[2][3]

Step 1: Formation of 3-Bromo-4-fluoro-5-nitrobenzoyl chloride

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-fluoro-5-nitrobenzoic acid (10.0 g, 37.9 mmol).

-

Carefully add thionyl chloride (25 mL, 342 mmol) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.

Step 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoyl chloride

-

In a separate 250 mL flask, prepare a solution of concentrated aqueous ammonia (e.g., 28-30%, 50 mL).

-

Cool the ammonia solution to 0-5°C in an ice bath.

-

Dissolve the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride from Step 1 in a minimal amount of an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 20-30 mL).

-

Add the acyl chloride solution dropwise to the vigorously stirred, cooled ammonia solution. A precipitate will form immediately.

-

After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to yield this compound.

Diagram 1: Synthetic Workflow

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery is significant. The benzamide moiety is a common feature in many approved drugs, and the presence of the nitro group is also found in a number of antimicrobial and anticancer agents. The strategic positioning of the halo-substituents allows for the exploration of chemical space in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to functionalize the this compound scaffold at multiple positions makes it an attractive starting point for the synthesis of novel kinase inhibitors.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. This scaffold could be elaborated to generate novel compounds with potential antibacterial or antiparasitic activity.

-

Central Nervous System (CNS) Agents: The benzamide functional group is present in a number of antipsychotic and antiemetic drugs. The unique substitution pattern of this molecule could lead to the discovery of new CNS-active compounds with improved efficacy and side-effect profiles.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, the safety precautions can be inferred from its structural similarity to 3-Bromo-4-fluoro-5-nitrobenzoic acid and general knowledge of halogenated nitroaromatic compounds. [1]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [1]Causes skin and serious eye irritation. [1]May cause respiratory irritation. [1]* Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a highly versatile and strategically important chemical intermediate. Its unique combination of functional groups provides multiple handles for selective chemical modification, making it an invaluable tool for the synthesis of diverse molecular libraries in the pursuit of novel therapeutic agents. The synthetic protocol and reactivity profile outlined in this guide offer a solid foundation for its application in research and development, empowering scientists to unlock its full potential in the advancement of medicinal chemistry.

References

-

PubChem. 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. Available from: [Link]

-

Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. Available from: [Link]

-

ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Available from: [Link]

- U.S. Patent US4393232A, "Preparation of 3-bromo-4-fluoro-benzoic acid".

Sources

3-Bromo-4-fluoro-5-nitrobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven pathway for the synthesis of this compound, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical manufacturing. The described methodology is a robust two-stage process commencing with the regioselective nitration of 3-bromo-4-fluorobenzoic acid to yield the critical precursor, 3-bromo-4-fluoro-5-nitrobenzoic acid. Subsequently, this intermediate is converted to the target benzamide via a highly efficient amidation protocol involving an acyl chloride intermediate. This document elucidates the mechanistic rationale behind each synthetic step, provides detailed, step-by-step experimental protocols, and includes critical safety and handling information. The synthesis is designed to be reproducible, scalable, and validated through established chemical principles, ensuring the highest degree of scientific integrity and trustworthiness for laboratory and process chemistry applications.

Introduction: Strategic Importance of Polysubstituted Benzamides

Substituted benzamides are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The precise arrangement of different functional groups on the benzene ring is critical for modulating a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound is a valuable, highly functionalized building block. Its three distinct substituents—a bromine atom, a fluorine atom, and a nitro group—are positioned to allow for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine.

The synthesis of such polysubstituted aromatics presents a significant challenge in regioselectivity. The pathway detailed herein is designed to control the introduction of each functional group in a logical and high-yielding sequence, starting from a commercially available precursor. This guide emphasizes not just the procedural steps but the underlying chemical principles that ensure the desired isomer is obtained with high purity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process starting from 3-bromo-4-fluorobenzoic acid.

-

Stage 1: Electrophilic Nitration. The first stage involves the introduction of a nitro group (-NO₂) at the C5 position of the aromatic ring. This is accomplished via an electrophilic aromatic substitution reaction using a standard nitrating mixture. The regiochemical outcome is dictated by the directing effects of the existing substituents.

-

Stage 2: Amidation of Carboxylic Acid. The second stage converts the carboxylic acid group (-COOH) of the nitrated intermediate into a primary amide (-CONH₂). The most reliable and widely used method for this transformation proceeds through a highly reactive acyl chloride intermediate, which readily reacts with an ammonia source.

The complete pathway is visualized below.

An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-fluoro-5-nitrobenzamide, a halogenated nitroaromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and prospective applications, with a particular focus on its role as a versatile building block in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄BrFN₂O₃. Its structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a carboxamide group.

The strategic placement of these functional groups dictates the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group, fluorine, and bromine atoms significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The amide functionality provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1345471-86-4 | |

| Molecular Formula | C₇H₄BrFN₂O₃ | |

| Molecular Weight | 263.02 g/mol | |

| IUPAC Name | This compound | |

| SMILES | NC(=O)c1cc(Br)c(F)c(c1)[O-] |

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Activation of the Carboxylic Acid

-

To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride. This intermediate is often used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, and DMF acts as a catalyst to facilitate the reaction.

Step 2: Amidation

-

Cool the crude acyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) to the cooled acyl chloride with vigorous stirring. The addition should be controlled to maintain a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The solid product, this compound, will precipitate out of the solution.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide bond. Using an excess of ammonium hydroxide ensures the complete conversion of the acyl chloride.

Step 3: Purification

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The structure should be unequivocally confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of such data upon request.[1]

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the electron-withdrawing effects of the substituents, these protons will be deshielded and appear at a downfield chemical shift. The amide protons will likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.

IR (Infrared) Spectroscopy:

The IR spectrum will provide evidence for the key functional groups:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.

-

C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.

-

N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

C-F stretching: A band in the region of 1250-1000 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.

MS (Mass Spectrometry):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.02 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold in medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Key Reaction Sites and Their Significance:

Caption: Key reactive sites on the this compound molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is fundamental in drug development as it introduces a basic center that can be crucial for receptor binding and can serve as a handle for further derivatization, for instance, through amide or sulfonamide bond formation.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the synthesis of diverse compound libraries for biological screening.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, providing another avenue for molecular diversification.

-

Modification of the Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid or dehydrated to a nitrile, offering further possibilities for structural modification.

The benzamide moiety itself is a well-established pharmacophore found in numerous approved drugs.[2] Halogenated and nitro-containing aromatic compounds are also prevalent in medicinal chemistry, often contributing to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles.[3] Derivatives of related nitroaromatic compounds have shown promise in various therapeutic areas, including oncology and infectious diseases.[4][5]

Safety and Handling

Based on the safety data for the precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, it is anticipated that this compound should be handled with care. The precursor is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a building block in synthetic and medicinal chemistry. Its unique combination of reactive sites offers a versatile platform for the design and synthesis of novel small molecules for drug discovery and materials science applications. While detailed experimental data in the public literature is currently sparse, its synthesis from its corresponding carboxylic acid is straightforward. The predicted spectroscopic and reactivity profiles provide a solid foundation for researchers to incorporate this promising molecule into their research and development programs.

References

-

PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. 2016. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Available from: [Link]

-

PubChem. 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6570037B2 - Nitro-benzamides useful as anti-arrhythmic agents - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Bromo-4-fluoro-5-nitrobenzamide solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-fluoro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of a compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For a molecule like this compound, likely an intermediate in medicinal chemistry, understanding its solubility profile is paramount for successful synthesis, purification, formulation, and in-vitro assay design. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. It synthesizes theoretical principles with actionable experimental protocols and computational prediction workflows. We delve into the molecular structure's influence on solubility, provide detailed methodologies for its empirical determination, and discuss the implications of this data for pharmaceutical research and development.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a candidate's viability. Poor solubility can lead to significant challenges, including incomplete chemical reactions, difficult purification, unreliable screening results, and, most critically, poor bioavailability.[1][2] this compound, a substituted aromatic amide, possesses a complex amalgamation of functional groups that present a unique solubility challenge. This guide serves as a technical resource for scientists, outlining the necessary theoretical framework and practical steps to thoroughly characterize its solubility profile, thereby enabling informed decisions in a research and development setting.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a molecule is intrinsically linked to its structure. The arrangement of functional groups, their electronic effects, and the overall topology dictate the intermolecular forces between the solute and the solvent.

Molecular Structure: this compound is a multifaceted molecule. The benzene ring provides a hydrophobic core, while the various substituents contribute distinct polar and hydrogen-bonding characteristics.

-

Amide Group (-CONH₂): This is a key feature. The primary amide can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O).[3][4] This capacity for hydrogen bonding generally enhances aqueous solubility compared to non-polar analogues.[5]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is polar, capable of acting as a hydrogen bond acceptor.

-

Halogens (-Br, -F): The fluorine and bromine atoms increase the molecular weight and lipophilicity. While fluorine can sometimes participate in weak hydrogen bonding, the dominant effect of halogens is typically a reduction in aqueous solubility.

-

Aromatic Ring: The benzene core is non-polar and contributes to the hydrophobic character of the molecule, favoring solubility in organic solvents.

Caption: Molecular features influencing the solubility of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can reference data for structurally similar compounds, such as 3-Bromo-4-fluoro-5-nitrobenzoic acid, to inform our predictions.[6][7]

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~263 g/mol | Higher molecular weight generally correlates with lower solubility. |

| logP | 2.5 - 3.5 (estimated) | A positive logP indicates a preference for lipophilic environments over aqueous ones. |

| pKa | Amide N-H: ~17 (non-acidic) | The amide is not expected to ionize under physiological pH, making its solubility less pH-dependent than a carboxylic acid or amine.[3] |

| Melting Point | >150 °C (estimated) | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often implying lower solubility. |

Theoretical Framework of Solubility

The Impact of pH

The solubility of ionizable compounds is highly dependent on pH.[8][9] For a compound with a basic anion, solubility increases as the pH decreases.[10] Conversely, the solubility of acidic compounds increases with rising pH.[11] However, amides are generally considered neutral compounds with very high pKa values for the N-H protons (~17), meaning they do not typically ionize in aqueous solutions within the standard pH range of 1-14.[12] Therefore, the solubility of this compound is expected to show minimal dependence on pH, a critical distinction from its carboxylic acid precursor.

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is fundamental. Polar solvents (like water, ethanol, DMSO) are effective at solvating polar solutes, while non-polar solvents (like hexane, toluene) dissolve non-polar solutes. Given its mix of polar functional groups and a hydrophobic core, this compound is anticipated to have moderate solubility in polar aprotic solvents like DMSO and limited solubility in both highly polar protic solvents (water) and non-polar hydrocarbon solvents.

Experimental Determination of Solubility

To obtain reliable data, a systematic experimental approach is required. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14][15]

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[16]

Causality Behind the Method: The goal is to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This value is crucial for biopharmaceutical classification and formulation development.[16]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The agitation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours. It is advisable to conduct a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation Check: Ensure the filter does not adsorb the compound by filtering a standard solution of known concentration and checking for recovery.

-

Quantification: Accurately dilute the saturated supernatant with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Solid-State Analysis: Recover the excess solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD). This step is crucial to verify that the compound has not converted to a different polymorphic form or a solvate during the experiment, which would invalidate the solubility measurement for the original form.[18]

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Computational Prediction of Solubility

In early discovery phases, computational models offer a rapid, resource-sparing alternative to experimental measurement.[19] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility.[20]

Methodology Overview:

-

Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate various physicochemical descriptors (e.g., logP, molecular weight, polar surface area, number of hydrogen bond donors/acceptors).[21]

-

Model Application: These descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, machine learning algorithms) that has been trained on a large dataset of compounds with known experimental solubilities.[22][23]

-

Prediction & Caveats: The model outputs a predicted solubility value, typically in logS (log of molar solubility). While powerful for screening large numbers of virtual compounds, these predictions are less accurate than experimental data and may not account for solid-state effects (like polymorphism).[19][21]

Caption: A generalized workflow for computational solubility prediction.

Predicted Solubility Profile of this compound

The following table summarizes the expected solubility behavior of the title compound based on its structural analysis and the properties of similar aromatic amides. These are estimates and must be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7.4) | Polar Protic | Very Low (<0.1 mg/mL) | High crystal lattice energy, significant hydrophobic character, and limited H-bonding relative to its polarity. |

| Ethanol | Polar Protic | Low to Moderate | Can engage in hydrogen bonding, but the hydrophobic core limits high solubility. |

| DMSO | Polar Aprotic | Moderate to High | Excellent solvent for disrupting crystal lattices and solvating a wide range of organic molecules. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to be a less effective solvent for this compound. |

| Hexane | Non-polar | Very Low | The molecule is too polar to be readily soluble in a non-polar aliphatic solvent. |

Implications for Drug Development

-

Synthesis and Purification: Low solubility in reaction or crystallization solvents can lead to poor yields and purification difficulties. The predicted profile suggests that mixed solvent systems may be necessary.

-

High-Throughput Screening (HTS): The compound's low aqueous solubility necessitates the use of DMSO for stock solutions. However, precipitation of the compound in aqueous assay buffers is a significant risk, potentially leading to false-negative results. Kinetic solubility assays are often employed to assess this risk.[16]

-

Formulation Development: If this compound were to be developed as a drug candidate, its very low predicted aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, requiring solubility enhancement techniques (e.g., amorphous solid dispersions, micronization) to achieve adequate bioavailability.[2]

Conclusion

The solubility profile of this compound is predicted to be challenging, characterized by low aqueous solubility and moderate solubility in polar aprotic solvents like DMSO. Its solubility is expected to be largely independent of pH due to the neutral amide functional group. This technical guide provides the essential theoretical background and robust experimental and computational workflows for researchers to accurately characterize this critical property. A thorough understanding and empirical determination of its solubility are indispensable first steps for the effective utilization of this compound in any chemical or pharmaceutical research program.

References

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (Source: Vertex AI Search)

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing). [Link]

-

pH and solubility (video) | Equilibrium - Khan Academy. [Link]

-

Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

(PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. [Link]

-

16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules - ACS Publications. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]

-

Amides - Organic Chemistry - Science Ready. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

- Principles of Drug Action 1, Spring 2005, Amides. (Source: Vertex AI Search)

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]

-

All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. [Link]

-

Amides: Structure, Properties, and Reactions | Solubility of Things. [Link]

-

Solubility of Amides - Chemistry Stack Exchange. [Link]

-

3-Bromo-4-Fluoro-5-nitrobenzoic acid - ChemTik. [Link]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. scienceready.com.au [scienceready.com.au]

- 4. scienceready.com.au [scienceready.com.au]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]

- 7. ChemTik Products [chemtik.com]

- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. improvedpharma.com [improvedpharma.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. d-nb.info [d-nb.info]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 23. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Bromo-4-fluoro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

3-Bromo-4-fluoro-5-nitrobenzamide (CAS No. 1345471-86-4) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an amide, offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. However, the very features that make this compound chemically interesting also necessitate a rigorous and well-informed approach to its handling and safety. The presence of a nitro group on the aromatic ring, combined with halogen substituents, classifies it as a halogenated nitroaromatic compound, a class of substances known for their potential reactivity and physiological effects.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in the principles of chemical reactivity and risk mitigation. It is designed to empower researchers to work confidently and safely with this versatile molecule.

Section 1: Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by examining its structural analogue, 3-Bromo-4-fluoro-5-nitrobenzoic acid, and the known risks associated with halogenated nitroaromatic compounds.

1.1 Inferred Hazard Profile

Based on data from closely related compounds, this compound should be handled as a substance with the following potential hazards[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The toxicological properties have not been thoroughly investigated, and as with many research chemicals, it is crucial to minimize exposure.[3]

1.2 The Chemistry Behind the Hazards

The hazardous nature of this compound stems from its chemical structure:

-

Nitroaromatic System: The electron-withdrawing nitro group significantly influences the molecule's reactivity. Nitroaromatic compounds are known for their potential thermal instability and can be toxic.[4] Systemic effects of some aromatic nitro compounds can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, and cyanosis.

-

Halogenation: The presence of bromine and fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity, while useful synthetically, means the compound can potentially react with biological nucleophiles. Halogenated aromatic compounds as a class have been associated with irritation of the eyes, mucous membranes, and skin.[3]

-

Solid Form: As a solid powder, the primary physical hazard is the potential for inhalation of dust during handling, which can cause respiratory irritation.[3]

1.3 Risk Assessment Workflow

A thorough risk assessment should be conducted before any new procedure involving this compound.

Caption: A logical workflow for risk assessment before handling this compound.

Section 2: Safe Handling and Engineering Controls

Adherence to strict handling protocols is paramount to ensure the safety of personnel and the integrity of the research.

2.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood. This is the primary defense against inhaling the powdered compound.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

| PPE Category | Item | Specification | Rationale |

| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. | Protects against dust particles and potential splashes. Essential to prevent serious eye irritation. |

| Face Shield | To be worn over goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Inspect for holes before use. | Prevents skin contact and subsequent irritation. Contaminated gloves must be disposed of as hazardous waste. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup. | Prevents inhalation of fine particles that can cause respiratory tract irritation. |

2.3 Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

-

Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures. While specific data for this compound is unavailable, it is prudent to avoid excessive heating unless required for a specific reaction, in which case, careful temperature monitoring is essential. Runaway reactions can occur with this class of compounds, especially in the presence of contaminants.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1 First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[3] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

3.2 Spill Response Protocol

A calm and methodical response to a spill is essential to prevent further contamination and exposure.

Caption: Step-by-step workflow for responding to a spill of this compound.

For a minor spill, ensure adequate ventilation and wear appropriate PPE. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3] Carefully sweep the mixture into a designated, sealable container for hazardous waste. Clean the spill area with soap and water. All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Section 4: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

-

Waste Classification: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Halogenated Organic Waste: This compound falls under the category of halogenated organic waste. It should be collected in a designated, properly labeled, and sealed waste container. Do not mix with non-halogenated waste streams.

-

Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Always use a licensed professional waste disposal service and follow all local, state, and federal regulations.

Conclusion

This compound is a valuable tool for chemical innovation. Its potential hazards are manageable through a combination of informed risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergency situations. By understanding the chemical principles that underpin its reactivity and toxicity, researchers can utilize this compound to its full potential while maintaining the highest standards of laboratory safety.

References

-

Capot Chemical Co., Ltd. MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. [Link]

-

PubChem. 3-Bromo-5-nitrobenzamide. [Link]

-

Spath, J. et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. [Link]

-

Mąkosza, M. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Błaziak, K. et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

-

Gustin, J.L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

Sources

A Prospective Analysis of the Potential Biological Activities of 3-Bromo-4-fluoro-5-nitrobenzamide Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents. This guide focuses on the untapped potential of a specific, highly functionalized subclass: 3-bromo-4-fluoro-5-nitrobenzamide and its derivatives. While direct experimental data for this exact scaffold is nascent, a systematic deconstruction of its constituent pharmacophores—the benzamide core, the nitroaromatic system, and the dual halogen substituents—provides a robust, scientifically-grounded framework for predicting its biological activities. This document synthesizes established principles to postulate that these derivatives are prime candidates for development in two critical therapeutic areas: oncology and infectious diseases. We hypothesize a dual mechanism of anticancer action, functioning as both potent Poly(ADP-ribose) polymerase (PARP) inhibitors and as hypoxia-activated prodrugs. Concurrently, the inherent properties of the nitroaromatic and halogenated systems suggest significant potential as novel antimicrobial agents. This guide provides the theoretical basis, strategic synthetic pathways, and detailed experimental protocols necessary to systematically investigate and validate these promising therapeutic applications.

The this compound Scaffold: A Rationale for Investigation

Deconstructing the Pharmacophore

The therapeutic potential of any molecule is encoded in its structure. The this compound scaffold is a compelling convergence of three distinct, well-characterized pharmacophoric elements, each contributing to a predictable biological profile.

-

The Benzamide Core: This fundamental unit is the quintessential pharmacophore for PARP inhibitors.[1] The carboxamide group is perfectly oriented to form critical hydrogen bond interactions within the NAD+ binding pocket of PARP enzymes, effectively blocking their catalytic activity.[2] This mechanism is central to therapies targeting cancers with deficiencies in DNA repair pathways.[3]

-

The Nitroaromatic Group: The presence of a nitro group (NO₂) is a strong predictor of two distinct biological functions. Firstly, it serves as a bioreductive "warhead" for hypoxia-activated prodrugs (HAPs).[4][5] In the low-oxygen environment characteristic of solid tumors, endogenous reductase enzymes can selectively reduce the nitro group to highly cytotoxic species, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues.[4] Secondly, this same redox-cycling capability makes nitroaromatic compounds potent antimicrobial agents, as the generation of reactive nitrogen species induces lethal oxidative stress in bacterial and parasitic cells.[6]

-

Bromo and Fluoro Halogenation: The strategic placement of halogen atoms is a time-tested strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and increase membrane permeability.[7][8] Bromine can also enhance binding interactions and has been shown to contribute to the antibacterial activity of certain compounds.[6] The combined effect of these two halogens on the benzamide ring is predicted to significantly enhance the potency and drug-like properties of the derivatives.

Proposed Synthesis Strategy

A logical and efficient synthesis of this compound derivatives is crucial for their biological evaluation. The following retrosynthetic analysis and protocol are proposed based on established chemical transformations for similar structures.[9][10]

Retrosynthetic Analysis and Workflow

The synthesis can be envisioned starting from the commercially available 4-fluoronitrobenzene. The key steps involve a regioselective bromination followed by functional group manipulations to install the benzamide moiety.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

3-Bromo-4-fluoro-5-nitrobenzamide literature review

An In-Depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a significant building block for medicinal chemists and researchers in drug development. Its trifunctional nature, featuring bromo, fluoro, and nitro groups, provides a versatile platform for structural modification and the synthesis of complex molecular architectures. The strategic placement of these substituents on the benzamide scaffold allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group. These reactions enable the generation of diverse libraries of compounds for screening against various biological targets. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, the chemical reactivity, and the critical applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as enzyme inhibitors.

Physicochemical Properties and Safety

This compound (CAS No. 1345471-86-4) is a key organic building block characterized by its unique substitution pattern.[1] The presence of a bromine atom, a fluorine atom, and a nitro group on the benzamide core imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1345471-86-4 | [1] |

| Molecular Formula | C₇H₄BrFN₂O₃ | [1] |

| Molecular Weight | 263.02 g/mol | [1] |

| Appearance | Off-white solid (typical) | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |

Safety and Handling:

While a specific, comprehensive safety datasheet for this compound is not widely available, the safety profile can be inferred from its structural precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, and related halogenated nitroaromatics.[3][4]

-

Hazards: Compounds in this class are generally considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] They can cause serious eye irritation and skin irritation, and may cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[5][6]

-

First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[3][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Synthesis and Manufacturing

A validated, peer-reviewed synthesis for this compound is not extensively documented in the public literature. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and known syntheses of its precursors, such as 3-bromo-4-fluoronitrobenzene and 3-bromo-4-fluoro-5-nitrobenzoic acid.[4][7] The most probable pathway involves the amidation of the corresponding carboxylic acid.

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available starting material, 4-fluoronitrobenzene, and proceeds through bromination, oxidation, and a final amidation step.

Caption: Proposed synthetic pathway for this compound.

Causality of Experimental Choices:

-

Bromination: Starting with 4-fluoronitrobenzene, electrophilic aromatic substitution (bromination) is directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. The position ortho to the fluorine and meta to the nitro group is the most activated for bromination. Using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides a controlled source of electrophilic bromine, often leading to high yields and good regioselectivity.[7]

-

Oxidation: This step is hypothetical for creating the benzoic acid from a toluyl precursor if one were to start from 4-fluoro-3-nitrotoluene. If starting from 3-bromo-4-fluoronitrobenzene, direct conversion to the benzamide is not feasible. The more likely industrial route involves synthesizing the precursor 3-bromo-4-fluoro-5-nitrobenzoic acid (CAS 1290117-21-3) through a separate pathway.[4][8]

-

Amidation: The conversion of a carboxylic acid to a primary amide is a standard and reliable transformation. The process typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with ammonia (often as aqueous ammonium hydroxide) to yield the primary amide. This two-step, one-pot procedure is generally high-yielding and is a cornerstone of industrial and laboratory synthesis.

Experimental Protocol: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic Acid

This protocol describes a standard laboratory procedure for the final step in the proposed synthesis.

Materials:

-

3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH) (excess)

-

Ice bath

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and dropping funnel.

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the starting material.

-

Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

-

-

Amide Formation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution dropwise to the crude acyl chloride. This reaction is highly exothermic.

-

A precipitate of the benzamide product should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any ammonium salts.

-

Wash the solid with a small amount of cold diethyl ether or DCM to remove non-polar impurities.

-

Dry the collected solid under vacuum to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reaction sites on this compound.

-

Nitro Group (Reduction): The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. Its most common and synthetically valuable transformation is reduction to an aniline. This can be achieved using various reagents, such as iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (H₂ over Pd/C). The resulting 3-amino-5-bromo-4-fluorobenzamide is a new, highly valuable intermediate, as the amino group can undergo a host of reactions, including diazotization, acylation, and alkylation.

-

Bromo Group (Cross-Coupling): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

-